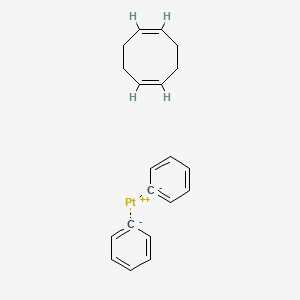
Diphenyl(1,5-cyclooctadiene)platinum(II)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Diphenyl(1,5-cyclooctadiene)platinum(II) is an organometallic compound with the molecular formula C20H22Pt. It is commonly used in various chemical applications due to its unique properties. The compound consists of a platinum atom coordinated to two phenyl groups and a 1,5-cyclooctadiene ligand, forming a stable complex .
準備方法
Synthetic Routes and Reaction Conditions
Diphenyl(1,5-cyclooctadiene)platinum(II) can be synthesized through the reaction of platinum(II) chloride with 1,5-cyclooctadiene and diphenylmagnesium. The reaction typically occurs in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The reaction is carried out in an organic solvent like tetrahydrofuran (THF) at room temperature .
Industrial Production Methods
While specific industrial production methods are not widely documented, the synthesis of diphenyl(1,5-cyclooctadiene)platinum(II) generally follows similar laboratory procedures, scaled up to meet industrial demands. The use of automated reactors and controlled environments ensures the consistency and purity of the product .
化学反応の分析
Types of Reactions
Diphenyl(1,5-cyclooctadiene)platinum(II) undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form platinum(IV) complexes.
Reduction: It can be reduced back to platinum(0) complexes.
Substitution: The phenyl groups or the 1,5-cyclooctadiene ligand can be substituted with other ligands
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and halogens.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Ligand exchange reactions often involve phosphines, amines, or other organic ligands under mild conditions
Major Products
Oxidation: Platinum(IV) complexes.
Reduction: Platinum(0) complexes.
Substitution: Various platinum(II) complexes with different ligands
科学的研究の応用
Diphenyl(1,5-cyclooctadiene)platinum(II) has a wide range of applications in scientific research:
Chemistry: Used as a catalyst in organic synthesis and polymerization reactions.
Biology: Investigated for its potential use in biological assays and as a probe for studying platinum-DNA interactions.
Medicine: Explored for its anticancer properties, particularly in the development of platinum-based chemotherapeutic agents.
Industry: Utilized in the production of electronic materials, such as thin films and coatings .
作用機序
The mechanism of action of diphenyl(1,5-cyclooctadiene)platinum(II) involves the coordination of the platinum center to various molecular targets. In biological systems, it can bind to DNA, leading to the formation of platinum-DNA adducts that interfere with DNA replication and transcription. This mechanism is similar to that of other platinum-based drugs, such as cisplatin .
類似化合物との比較
Similar Compounds
Cisplatin: A well-known platinum-based chemotherapeutic agent.
Carboplatin: Another platinum-based drug with a different ligand structure.
Oxaliplatin: A platinum compound used in the treatment of colorectal cancer
Uniqueness
Diphenyl(1,5-cyclooctadiene)platinum(II) is unique due to its specific ligand arrangement, which provides distinct reactivity and stability compared to other platinum complexes.
特性
CAS番号 |
12277-88-2 |
|---|---|
分子式 |
C20H22Pt |
分子量 |
457.5 g/mol |
IUPAC名 |
benzene;cycloocta-1,5-diene;platinum(2+) |
InChI |
InChI=1S/C8H12.2C6H5.Pt/c1-2-4-6-8-7-5-3-1;2*1-2-4-6-5-3-1;/h1-2,7-8H,3-6H2;2*1-5H;/q;2*-1;+2 |
InChIキー |
GGVUMOXWZYBTLY-UHFFFAOYSA-N |
SMILES |
C1CC=CCCC=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Pt+2] |
正規SMILES |
C1CC=CCCC=C1.C1=CC=[C-]C=C1.C1=CC=[C-]C=C1.[Pt+2] |
同義語 |
DIPHENYL(1,5-CYCLOOCTADIENE) PLATINUM(II) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















